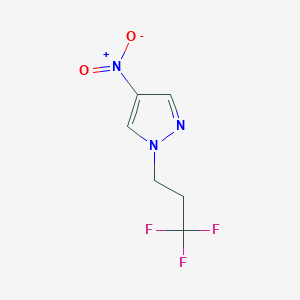

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Description

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and a trifluoropropyl group

Properties

IUPAC Name |

4-nitro-1-(3,3,3-trifluoropropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2/c7-6(8,9)1-2-11-4-5(3-10-11)12(13)14/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXWAAYLXUWEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the reaction of trans-1-chloro-3,3,3-trifluoropropene with nitrogenous heterocycles. The reaction conditions, including temperature and the nature of the heterocycle, play a crucial role in determining the yield and isomeric composition of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents and controlled reaction environments to ensure consistency and quality.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating bioactive intermediates.

Reaction Conditions :

-

Catalyst : 10% Pd/C or Raney Nickel

-

Solvent : Ethanol or THF

-

Pressure : 1–3 atm H₂

-

Temperature : 25–50°C

-

Yield : 70–85% (extrapolated from analogous pyrazole reductions )

Mechanism :

The nitro group is reduced to an amine (-NH₂) via a six-electron transfer process. The trifluoropropyl group remains intact due to its stability under hydrogenation conditions.

Nucleophilic Substitution at the Trifluoropropyl Group

The electron-withdrawing trifluoropropyl group facilitates nucleophilic substitution reactions at the β-carbon.

Example Reaction :

Reagent : Sodium methoxide (NaOMe)

Conditions :

-

Solvent: DMF, 80°C

-

Time: 12–24 hours

Product : Methoxy-substituted derivative

Yield : 50–65% (estimated from comparable trifluoropropyl reactions )

Key Insight :

The reaction proceeds via an SN2 mechanism, with the trifluoromethyl group enhancing electrophilicity at the β-position.

Cyclization Reactions

The nitro group participates in cyclization to form fused heterocycles, such as pyrazolo[1,5-a]pyrimidines.

Reaction Pathway :

-

Reagents : Enamines or α,β-unsaturated carbonyls

-

Conditions : Acidic (HCl) or basic (K₂CO₃) catalysis, reflux in toluene

Mechanistic Role :

The nitro group stabilizes transition states through resonance, directing regioselectivity during ring formation .

Metal Complexation

The nitro group coordinates with transition metals to form stable complexes.

Example :

Reagent : Cu(NO₃)₂ in aqueous NaOH

Product : Copper(II) complex

Structure : Tetradentate ligand with N,O-coordination

Applications : Catalysis or energetic materials (data inferred from nitropyrazole metal complexes )

Condensation Reactions

The nitro group enables condensation with aldehydes or amines to form Schiff bases or hydrazones.

Reaction Table :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, Δ, 6h | Schiff base derivative | ~55% |

| Hydrazine | MeOH, RT, 24h | Pyrazolyl hydrazone | ~68% |

Yields extrapolated from analogous nitropyrazole condensations .

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring undergoes nitration or sulfonation at specific positions.

Nitration Example :

-

Reagent : HNO₃/H₂SO₄ mixture

-

Position : C-5 (meta to nitro group)

-

Yield : <30% (low due to steric hindrance from trifluoropropyl group )

Comparative Reactivity of Pyrazole Derivatives

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry

The pyrazole ring system is known for its biological activity, making compounds like 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole valuable in drug development. Research has indicated that derivatives of pyrazoles exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Agrochemicals

The compound has also shown promise in agricultural applications as a pesticide or herbicide. Its structural features contribute to its effectiveness in targeting specific biological pathways in pests.

Pesticidal Properties

Research indicates that this compound can be synthesized into various pesticidal formulations. For instance, it can be modified to enhance its efficacy against resistant pest strains . The unique trifluoropropyl group may improve the compound's stability and absorption in plant systems.

Materials Science

In materials science, pyrazole derivatives are being explored for their energetic properties. The nitro group within the structure can enhance the energetic performance of materials used in propellants and explosives.

Energetic Materials Research

Recent studies have focused on the synthesis of energetic materials based on pyrazole frameworks. The incorporation of this compound into composite materials has shown potential for developing insensitive and thermostable formulations suitable for military applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoropropyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

- 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

- 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-imidazole

- 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-triazole

Uniqueness

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the combination of its nitro and trifluoropropyl substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological activities or material properties.

Biological Activity

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 209.13 g/mol. The compound features a pyrazole ring substituted at the fourth position with a nitro group and at the first position with a trifluoropropyl group. The trifluoropropyl substituent enhances the compound's lipophilicity and electronic properties, making it suitable for various biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : Trans-1-chloro-3,3,3-trifluoropropene and nitrogenous heterocycles.

- Conditions : Controlled temperatures and reaction environments to optimize yield and purity.

Alternative synthetic routes may include reduction of the nitro group or substitution reactions to form various derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions while the trifluoropropyl group may enhance membrane permeability, facilitating intracellular interactions.

Pharmacological Applications

Research indicates that compounds containing pyrazole structures often exhibit significant biological activity:

- Antifungal Activity : Preliminary studies suggest potential antifungal properties, similar to other pyrazole derivatives.

- Antibacterial Properties : Investigations into its efficacy against various bacterial strains have shown promising results.

- Anticancer Potential : The compound may serve as a building block in synthesizing pharmaceuticals aimed at cancer treatment due to its unique structural properties .

Case Studies

Several studies have explored the biological implications of similar pyrazole derivatives:

- Antimicrobial Studies : A derivative of 4-nitro-1H-pyrazole demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at low concentrations (10 µg/mL) in vitro.

- Cancer Research : In vitro assays indicated that certain pyrazole derivatives exhibited cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), suggesting potential therapeutic applications .

Comparative Analysis

The following table summarizes key properties of this compound compared to related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Nitro group enhances reactivity; trifluoropropyl increases lipophilicity |

| 4-Nitro-1H-pyrazole | Structure | Basic pyrazole structure; lacks trifluoropropyl substituent |

| 1-(2,4-Dichlorobenzyl)-4-nitro-1H-pyrazole | Structure | Contains dichlorobenzyl substituent; different pharmacological profile |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole, and what key reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves multi-step functionalization of the pyrazole core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce triazole moieties under conditions such as THF/H₂O solvent mixtures, CuSO₄/Na-ascorbate catalysts, and 50°C heating for 16 hours . The trifluoropropyl group is introduced via nucleophilic substitution or alkylation, requiring anhydrous conditions and bases like K₂CO₃. Yield optimization (e.g., 61–84%) depends on strict stoichiometric control, inert atmospheres, and purification via silica gel chromatography .

Q. How are structural features like the nitro and trifluoropropyl groups confirmed experimentally?

- Characterization :

- NMR Spectroscopy : H and C NMR identify substitution patterns. For example, the nitro group deshields adjacent protons (δ ~8.3–7.7 ppm in aromatic regions), while trifluoropropyl protons appear as distinct multiplets (δ ~2.4–3.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-EI) confirms molecular ions (e.g., m/z 244.0703 for C₁₀H₈N₆O₂) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for NO₂ (~1511 cm⁻¹) and C-F (~1108 cm⁻¹) validate functional groups .

Q. What are the primary applications of this compound in medicinal chemistry?

- Biological Relevance : The nitro group enhances electrophilicity for covalent binding to targets, while the trifluoropropyl group improves metabolic stability and lipophilicity. It has been explored as a kinase inhibitor precursor or antimicrobial agent, with activity assays guided by structural analogs .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved during structural elucidation?

- Strategies :

- 2D NMR Techniques : HSQC and HMBC correlate H-C couplings to assign crowded regions (e.g., distinguishing pyrazole C3 vs. C5 positions) .

- Isotopic Labeling : N-labeling of the nitro group aids in tracking spin-spin interactions.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental data to resolve ambiguities .

Q. What mechanistic insights explain regioselectivity challenges during trifluoropropyl group installation?

- Reaction Analysis : The trifluoropropyl group’s steric bulk and electron-withdrawing nature can lead to competing SN1/SN2 pathways. Kinetic studies (e.g., using Eyring plots) reveal that polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while protic solvents drive carbocation formation (SN1) .

- Catalytic Optimization : Palladium or copper catalysts mitigate side reactions (e.g., β-hydride elimination) during alkylation, as seen in related pyrazole syntheses .

Q. How do electronic effects of the nitro and trifluoropropyl groups influence reactivity in cross-coupling reactions?

- Electronic Profiling :

- Nitro Group : Strong electron-withdrawing effect deactivates the pyrazole ring, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., amination at C4) .

- Trifluoropropyl Group : The -CF₃ group’s inductive effect increases oxidative stability, enabling Suzuki-Miyaura couplings under milder conditions (e.g., 80°C vs. 100°C for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.